
2-Hydroxypropyl nortadalafil
Vue d'ensemble
Description
2-Hydroxypropyl nortadalafil is a derivative of tadalafil, a well-known phosphodiesterase 5 inhibitor used primarily for the treatment of erectile dysfunction. The compound has a molecular formula of C24H23N3O5 and a molecular weight of 433.46 g/mol . It is characterized by the presence of a hydroxypropyl group attached to the nortadalafil structure, which may influence its pharmacological properties.
Méthodes De Préparation
The synthesis of 2-hydroxypropyl nortadalafil involves several steps, typically starting from tadalafil. The key synthetic route includes the introduction of the hydroxypropyl group to the nortadalafil structure. This can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, with heating and sonication to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Hydroxypropyl nortadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pharmacological Applications
Erectile Dysfunction Treatment:
2-Hydroxypropyl nortadalafil, like its parent compound tadalafil, is primarily investigated for its efficacy in treating erectile dysfunction. The pharmacological properties of phosphodiesterase type 5 inhibitors allow for increased blood flow to the penis, facilitating erections. Clinical studies have shown that these compounds can significantly improve erectile function in patients with erectile dysfunction .
Neuroprotective Effects:
Recent studies suggest that this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that tadalafil can cross the blood-brain barrier and may help mitigate cognitive decline associated with dementia by enhancing synaptic plasticity and reducing tau phosphorylation .
Case Study:
A study involving aged wild-type mice demonstrated that treatment with tadalafil improved learning and memory retention. The results indicated that tadalafil restored synaptic plasticity parameters and pTau levels to those found in non-transgenic animals, suggesting potential therapeutic benefits for age-related cognitive impairments .
Analytical Methods for Detection
Quantitative Determination:
Analytical methods such as UPLC-MS/MS have been developed for the rapid screening and quantification of phosphodiesterase type 5 inhibitors, including this compound, in various products. These methods are crucial for ensuring the quality and safety of dietary supplements that may contain these compounds .
Data Table: Quantitative Analysis of PDE-5 Inhibitors
Compound | Detection Method | Limit of Detection | Sample Type |
---|---|---|---|
This compound | UPLC-MS/MS | 0.01 ng/mL | Dietary Supplements |
Tadalafil | HPLC | 1 ng/mL | Serum |
Regulatory and Safety Considerations
As with any pharmaceutical compound, the safety profile of this compound must be thoroughly evaluated through clinical trials. Regulatory bodies require comprehensive data on efficacy and safety before approval for public use.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl nortadalafil is similar to that of tadalafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and increased blood flow to specific areas of the body. The hydroxypropyl group may influence the compound’s binding affinity and selectivity for PDE5, potentially altering its pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
2-Hydroxypropyl nortadalafil can be compared with other similar compounds, such as:
Tadalafil: The parent compound, used for the treatment of erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with a different chemical structure and pharmacological profile.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different chemical properties.
The uniqueness of this compound lies in the presence of the hydroxypropyl group, which may confer distinct pharmacological properties compared to its parent compound and other PDE5 inhibitors .
Activité Biologique
2-Hydroxypropyl nortadalafil is a derivative of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C24H23N3O5
- Molecular Weight : 433.46 g/mol
This compound functions by inhibiting PDE5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to vasodilation and enhanced blood flow in targeted tissues, particularly in the corpus cavernosum of the penis . The compound's unique hydroxypropyl modification may influence its pharmacological profile compared to its parent compound, tadalafil.
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of tadalafil. Key aspects include:
- Absorption : The presence of food can affect absorption rates.
- Distribution : The compound is likely distributed through blood plasma and may bind to serum proteins.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Eliminated through urine and feces.
Inhibition of Phosphodiesterase Type 5
Research indicates that this compound exhibits biological activity akin to that of tadalafil, particularly in inhibiting PDE5. Studies have shown that this compound increases levels of cGMP, resulting in smooth muscle relaxation and improved blood flow .
Case Studies and Experimental Research
- Animal Models : Studies have demonstrated that varying dosages of this compound lead to different physiological responses. For instance, lower doses may enhance erectile function without significant side effects, while higher doses could lead to increased efficacy but also potential adverse effects.
- Neurological Applications : Ongoing research explores the potential of this compound in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its role as a phosphodiesterase inhibitor may enhance cognitive functions by modulating cGMP signaling pathways .
- Oncology Applications : Preliminary studies suggest that this compound could be utilized in developing polymer-based anticancer therapeutics, particularly for ovarian cancer. The compound has been incorporated into degradable copolymer carriers, showing promising results in inhibiting tumor growth without adverse effects.
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C24H23N3O5 | Hydroxylated derivative of tadalafil |
Tadalafil | C22H19N3O4S | Established treatment for erectile dysfunction |
N-3-hydroxypropylnortadalafil | C24H23N3O5 | Similar structure; different biological activity |
2-Hydroxyethylnortadalafil | C24H23N3O5 | Hydroxylated variant; potential different effects |
The structural uniqueness of this compound may confer distinct pharmacological properties compared to other PDE5 inhibitors, possibly enhancing its therapeutic efficacy while minimizing side effects .
Propriétés
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCGCUDAOLEEX-QMWSHBGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347612 | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353020-85-5 | |
Record name | 2-Hydroxypropyl nortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPROPYL NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.